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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

Get Quote

Executive Summary
6-Chloro-4-methylpicolinaldehyde (CAS: 140133-60-4) is a critical pyridine scaffold used in

the synthesis of bioactive heterocyclic compounds. Its structural integrity is defined by the

coexistence of an electron-withdrawing chlorine atom (C6) and an electron-donating methyl

group (C4) on the pyridine ring.

This guide provides a comparative spectroscopic analysis, establishing the Aldehyde Carbonyl

(C=O) Stretch as the primary quality attribute (PQA). We compare its spectral signature against

unsubstituted picolinaldehyde and common synthetic precursors to provide a self-validating

identification protocol.

The Critical Signal: Aldehyde C=O Peak Analysis
The infrared spectrum of pyridine aldehydes is dominated by the carbonyl stretching vibration.

For 6-Chloro-4-methylpicolinaldehyde, this signal is influenced by the competing electronic

effects of the ring substituents.
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While unsubstituted picolinaldehyde exhibits a C=O stretch at approximately 1715 cm⁻¹, the 6-

Chloro-4-methyl derivative displays a characteristic shift due to the Hammett substituent

effects:

Inductive Withdrawal (-I) by Chlorine (C6): The electronegative chlorine atom (ortho to

Nitrogen) pulls electron density from the ring, destabilizing the resonance hybrid that would

otherwise lower the C=O frequency. This typically increases the wavenumber.

Inductive Donation (+I) by Methyl (C4): The methyl group donates electron density,

stabilizing the polarized carbonyl form, which tends to decrease the wavenumber.

Resulting Diagnostic Range: The net effect results in a strong, sharp peak in the 1710 – 1725

cm⁻¹ range. This is the "Go/No-Go" signal for successful oxidation or formylation.

Secondary Diagnostic: The Fermi Doublet
A crucial differentiator between aldehydes and ketones (or esters) is the Aldehyde C-H stretch.

This appears as a "Fermi Doublet" – two weak-to-moderate bands that confirm the terminal

carbonyl.

Band 1: ~2820 cm⁻¹

Band 2: ~2720 cm⁻¹ (Often visible as a distinct shoulder on the lower energy side of aliphatic

C-H stretches).[1][2][3]

Comparative Performance Data
The following table contrasts the target molecule with its structural analogs and precursors to

highlight spectral distinctiveness.
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Compound
C=O Frequency
(cm⁻¹)

C-H Aldehyde
(Fermi Doublet)

Key Differentiator

6-Chloro-4-

methylpicolinaldehyde
1710 – 1725 (Strong) Present (~2720/2820)

C-Cl stretch visible

~730 cm⁻¹

Picolinaldehyde

(Reference)
1715 – 1718 Present

Lacks C-Cl fingerprint

bands.[4]

6-Chloro-4-methyl-2-

pyridinemethanol
Absent Absent

Broad O-H stretch

(3200-3400 cm⁻¹).

6-Chloro-4-

methylpyridine
Absent Absent

No C=O; only

aromatic C=C/C=N.

Methyl 6-chloro-4-

methylpicolinate
~1735 – 1750 (Ester) Absent

Higher freq C=O; No

Fermi doublet.

Technical Insight: If your spectrum shows a peak >1735 cm⁻¹, suspect over-oxidation to the

carboxylic acid (broad O-H also present) or esterification if solvents like methanol were used.

Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory filing or publication, follow this self-validating

protocol.

Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for pyridine aldehydes to

prevent moisture absorption (hygroscopicity) which can broaden the carbonyl peak.

Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a

flat baseline.
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Sample Loading: Place ~5 mg of solid 6-Chloro-4-methylpicolinaldehyde on the crystal.

Compression: Apply pressure until the force gauge reaches the optimal zone (typically 80-

100 N) to ensure intimate contact.

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16-32 scans.

Validation Criteria
Baseline: Transmittance >95% in non-absorbing regions.

Water Check: Absence of broad "hump" at 3400 cm⁻¹ (indicates dry sample).

CO2 Correction: No doublet at 2350 cm⁻¹ (background properly subtracted).

Structural Confirmation Workflow
The following decision tree illustrates the logic flow for confirming the identity of 6-Chloro-4-
methylpicolinaldehyde during synthesis.
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Crude Product IR Spectrum

Check 1700-1750 cm⁻¹ Region

Strong Peak Present?

Check 2700-2850 cm⁻¹

Yes (1710-1725)

Check 3200-3600 cm⁻¹

Yes (>1730)

ERROR: No Carbonyl
(Starting Material)

No Peak

Doublet Present?

No (Single/None)

CONFIRMED:
6-Chloro-4-methylpicolinaldehyde

Yes (Doublet)

ERROR: Carboxylic Acid
(Over-oxidation)

Yes (Broad OH + C=O)

ERROR: Ester Impurity
(Check Solvent)

No OH + High C=O

Broad Peak Present?

ERROR: Unreacted Alcohol
(Precursor)

If Broad OH present

Click to download full resolution via product page

Caption: Logic flow for distinguishing the target aldehyde from common synthetic impurities

using IR spectral markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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